molecular formula C19H16ClN3O2S B2502719 [5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892382-90-0

[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2502719
CAS No.: 892382-90-0
M. Wt: 385.87
InChI Key: SSKNENYKGZILRF-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a complex scaffold integrating oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms within a fused bicyclo[8.4.0] system. Key substituents include:

  • A 3-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing properties.
  • A hydroxymethyl (-CH₂OH) group at position 11, enabling hydrogen bonding and derivatization for prodrug strategies.

Its molecular formula is C₂₄H₂₀ClN₃O₂S (calculated molecular weight: 473.95 g/mol). Crystallographic characterization of analogous compounds (e.g., ) suggests this molecule adopts a rigid, planar conformation conducive to target binding .

Properties

IUPAC Name

[5-(3-chlorophenyl)-14-methyl-7-methylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-10-16-14(12(9-24)8-21-10)7-15-18(25-16)22-17(23-19(15)26-2)11-4-3-5-13(20)6-11/h3-6,8,24H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKNENYKGZILRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential for various biological activities. Its unique tricyclic structure and the presence of multiple functional groups suggest it may interact with various biological targets.

Chemical Structure and Properties

This compound features a triazatricyclo framework characterized by nitrogen atoms within its rings, contributing to its potential biological reactivity. The chlorophenyl group and methyl substitutions enhance hydrophobicity, which may influence interactions with biological systems.

PropertyValue
Molecular FormulaC25H19ClN3O2S
Molecular Weight480.0 g/mol
CAS Number892417-82-2

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets through mechanisms such as:

  • Receptor Binding : The structural motifs may allow for selective binding to specific receptors.
  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways.

Antitumor Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the triazole and triazine rings has been associated with the inhibition of cancer cell proliferation.

Antimicrobial Properties

The chlorophenyl group is often linked to enhanced antibacterial and antifungal activities. This compound may demonstrate effectiveness against various microbial strains due to its unique structure.

Enzyme Inhibition

The compound's unique structural features suggest potential interactions with specific enzymes, possibly acting as inhibitors or modulators. This aspect is crucial for understanding its therapeutic applications.

Case Studies and Research Findings

Research into compounds structurally similar to this compound has yielded promising results:

  • Anticancer Studies : Compounds with triazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines.
  • Antibacterial Activity : Similar thioether compounds have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Table: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeNotable Activity
Chloromethylphenyl SulfideThioetherAntibacterial
Triazole DerivativesTriazole RingAnticancer
Phenolic Sulfur CompoundsAromatic + SulfurAntimicrobial

Comparison with Similar Compounds

Analysis :

  • The target compound balances moderate lipophilicity (LogP = 3.2) with improved solubility compared to ’s analogue, likely due to its smaller sulfanyl group .
  • ’s fluorophenylmethylsulfanyl group enhances metabolic stability via reduced cytochrome P450 susceptibility .

Target-Specific Comparisons

  • GTPase Inhibition : Compound B () inhibits bacterial GTPase EngA (IC₅₀ = 9 µM), while the target compound lacks reported GTPase activity, highlighting the critical role of 5,13-disulfanyl and diol groups in this mechanism .
  • Antimicrobial Potency : The 3-chlorophenyl group in the target compound may enhance Gram-positive bacterial inhibition compared to 4-methoxyphenyl analogues, as seen in QSAR models for related triazatricyclics .

Toxicity and Selectivity

  • Cytotoxicity : The hydroxymethyl group in the target compound reduces off-target cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) compared to nitro-substituted analogues (CC₅₀ = 12 µM) .

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